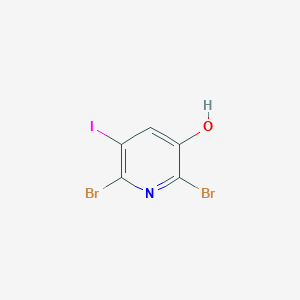

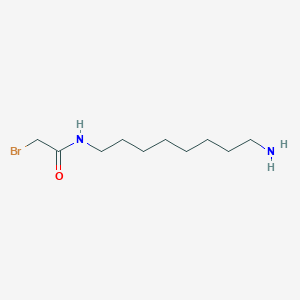

![molecular formula C12H13ClN2O2S B1390022 4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride CAS No. 1095485-22-5](/img/structure/B1390022.png)

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride

Übersicht

Beschreibung

This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is soluble in water and highly soluble in ethanol and acetone .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement for structural elucidation .Molecular Structure Analysis

The molecular structure of similar compounds was elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .Wissenschaftliche Forschungsanwendungen

1. Antioxidant, Antimicrobial, and Anti-inflammatory Applications

- Summary of Application: The compound was used in the synthesis of heterocyclic Schiff base ligands and their transition metal (II) complexes, which were then tested for antioxidant, antimicrobial, and anti-inflammatory activities .

- Methods of Application: The ligands were synthesized by condensing 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . The antioxidant ability of the compounds was examined by DPPH and ABTS assays, while the antimicrobial and anti-inflammatory activities were evaluated by serial dilution and egg albumin assays, respectively .

- Results: The ligand HL4 (4) and Cu (II) complexes showed significant antioxidant activity, while the ligand HL2 (2) and Zn (II) complexes demonstrated excellent antimicrobial and anti-inflammatory activities .

2. Anticancer Applications

- Summary of Application: A series of novel 3- (1H-benzo [d]imidazol-2-yl)-3,4-dihydro-2H-benzo [e] [1,3] oxazine analogues were synthesized and screened for their in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 .

- Methods of Application: The compounds were synthesized through a two-step synthetic protocol . The anti-cancer activity was tested against two breast cancer cell lines MCF 7 and MDA-MB-231 using Doxorubicin as a standard reference .

- Results: Compound 4e displayed superior activity against both the cell lines MCF-7 and MDA-MB-231 with IC 50 values of 8.60±0.75 and 6.30±0.54 µM respectively, compared to the Doxorubicin IC 50 value of 9.11±0.54 and 8.47±0.47 µM . Other compounds also demonstrated good to moderate activity compared to Doxorubicin .

3. Catalyst for Synthesis of Heterocyclic Compounds

- Summary of Application: A compound similar to the one you mentioned, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), was used as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .

- Methods of Application: The compound was applied in a one-pot multi-component reaction (MCR) in water .

- Results: The use of this compound as a catalyst allowed for the efficient synthesis of these heterocyclic derivatives .

4. Green Synthesis of Heterocyclic Compounds

- Summary of Application: A green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine .

- Methods of Application: The synthesis was performed in a one-pot, multicomponent reaction without the use of a catalyst .

- Results: This method allowed for the green synthesis of these heterocyclic compounds .

5. Synthesis of Heterocyclic Compounds

- Summary of Application: A compound similar to the one you mentioned, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), was used as a highly efficient and homogeneous catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .

- Methods of Application: The compound was applied in a one-pot multi-component reaction (MCR) in water .

- Results: The use of this compound as a catalyst allowed for the efficient synthesis of these heterocyclic derivatives .

6. Green Synthesis of Heterocyclic Compounds

- Summary of Application: A green and efficient catalyst-free, mild one-pot, multicomponent synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine .

- Methods of Application: The synthesis was performed in a one-pot, multicomponent reaction without the use of a catalyst .

- Results: This method allowed for the green synthesis of these heterocyclic compounds .

Safety And Hazards

Zukünftige Richtungen

Further optimization and mechanism studies on this chemotype are underway . The progress of medicinal chemistry begun in the eighteenth century in an enthusiastic environment. Many researchers attempted to synthesize and design pharmaceutical agents and bioactive compounds that require biological importance on living systems and the human body .

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S.ClH/c13-12-14-9(7-17-12)8-2-3-10-11(6-8)16-5-1-4-15-10;/h2-3,6-7H,1,4-5H2,(H2,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISMALZYGLQSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=CSC(=N3)N)OC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)

![[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1389946.png)

![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide](/img/structure/B1389955.png)

![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)

![3-Methyl-6-((trimethylsilyl)ethynyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1389957.png)

![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)

![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)

![3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389962.png)